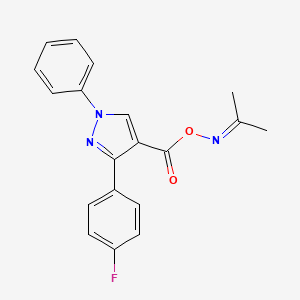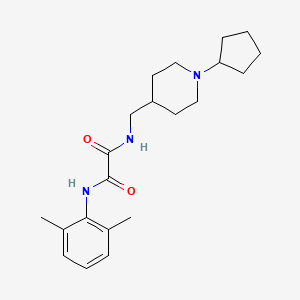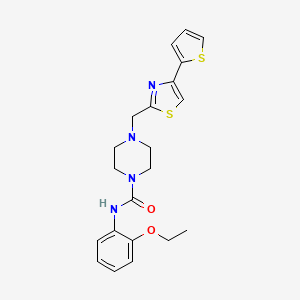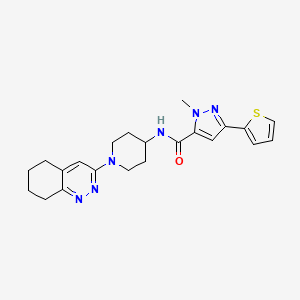![molecular formula C24H33ClN4O3S2 B2508040 N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride CAS No. 1216981-73-5](/img/structure/B2508040.png)
N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride" is a chemically synthesized molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the coupling of an amine with an acid chloride to form the amide bond. For example, in the synthesis of N-(thiazol-2-yl)benzamide derivatives, a crystal engineering approach was used to investigate the role of methyl functionality and non-covalent interactions in gelation behavior . Similarly, nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives were synthesized and characterized, indicating a method for preparing such compounds . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by non-covalent interactions such as hydrogen bonding, π-π interactions, and S⋯O interactions, which can influence their physical properties and biological activities. For instance, the single crystal structure of a gelator showed a helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction . These interactions are crucial for the stability and function of the molecules and would be expected to be present in the compound of interest as well.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The nickel complexes of benzamide derivatives, for example, exhibited catalytic activity in ethylene oligomerization . The reactivity of the compound "this compound" would likely be influenced by the presence of the diethylamino group, the dimethylbenzothiazol moiety, and the dimethylsulfamoyl group, which could participate in various chemical interactions and reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives towards ethanol/water and methanol/water mixtures suggests that similar compounds could have applications as supramolecular gelators . The crystal packing and stability of these compounds are often stabilized by a combination of hydrogen bonds and other non-covalent interactions . The compound would likely exhibit similar properties, which could be tailored by modifying the substituents on the benzamide core.
科学的研究の応用
Cardiac Electrophysiological Activity
Research into N-substituted benzamide derivatives, including compounds with similar structures to the chemical , has shown significant promise in the development of selective class III electrophysiological agents. These compounds exhibit potency in vitro comparable to established class III agents, indicating their potential for addressing cardiac arrhythmias and other electrophysiological disorders (Morgan et al., 1990).
Anticancer Evaluation
A series of substituted benzamides have been designed and synthesized, demonstrating moderate to excellent anticancer activity against various cancer cell lines. This research underscores the potential of these compounds in developing targeted cancer therapies (Ravinaik et al., 2021).
Antiallergy Agents
The synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives has led to the discovery of potent, orally active antiallergy agents. These compounds outperform traditional treatments like disodium cromoglycate in efficacy, highlighting their therapeutic potential in allergy treatment (Hargrave et al., 1983).
Neuroprotection and Cognitive Enhancement
Investigations into compounds structurally related to the specified benzamide have revealed neuroprotective effects against various neurotoxic challenges. These findings suggest a role in cognitive enhancement and neuroprotection, offering insights into potential treatments for neurological conditions (Phuagphong et al., 2004).
Antimicrobial and Antifungal Agents
The exploration of benzothiazole and related compounds has extended to antimicrobial and antifungal applications. Synthesized derivatives have shown promising activity against a range of bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Padalkar et al., 2014).
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S2.ClH/c1-7-27(8-2)15-16-28(24-25-22-18(4)17(3)9-14-21(22)32-24)23(29)19-10-12-20(13-11-19)33(30,31)26(5)6;/h9-14H,7-8,15-16H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKWJMLHVINGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[2-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2507960.png)



![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2507966.png)

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2507969.png)

![Tetramethyl-[1,4]dioxane-2,6-dione](/img/structure/B2507974.png)
![2-Furyl 4-[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl ketone](/img/structure/B2507976.png)
![N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2507977.png)
